molecular formula C19H15BrN2O3 B6517905 7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-68-2

7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517905
CAS No.: 902856-68-2
M. Wt: 399.2 g/mol
InChI Key: USUHWTZZNJDWDP-UHFFFAOYSA-N
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Description

7-Bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a chromeno-pyrimidinone derivative characterized by a fused chromene and pyrimidinone scaffold. Key structural features include:

  • 2-Ethoxyphenyl group at position 2, contributing to lipophilicity and steric bulk.
  • A pyrimidin-4-one core, common in bioactive heterocycles targeting enzymes or receptors .

Synthetic routes for related chromeno-pyrimidinones often involve microwave-assisted cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions, yielding high-purity products .

Properties

IUPAC Name

7-bromo-2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-2-24-16-6-4-3-5-13(16)17-21-18(23)14-10-11-9-12(20)7-8-15(11)25-19(14)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUHWTZZNJDWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one Derivatives

Thieno-pyrimidinones (e.g., compounds 4a–h in ) share a sulfur-containing thiophene ring fused to pyrimidinone. Key differences include:

  • Substituent Effects: 4a (benzylideneamino): Melting point (166–168°C) and 92% yield. 4c (4-hydroxybenzylideneamino): Higher melting point (224–226°C) due to hydrogen bonding from hydroxyl groups . 4d (2-hydroxybenzylideneamino): 86% yield but lower melting point (200–202°C), suggesting positional isomerism impacts crystallinity .
Compound Substituent Melting Point (°C) Yield (%)
4a Benzylideneamino 166–168 92
4b 4-Cl-benzylideneamino 198–200 85
4c 4-OH-benzylideneamino 224–226 62
4d 2-OH-benzylideneamino 200–202 86

Activity: Thieno-pyrimidinones in (e.g., 67a–g) exhibit IC50 values ranging from 0.37 to 2.2 μM against bacterial targets, with electron-withdrawing groups (e.g., 4-F-PhCH2CH2 in 67d) enhancing potency . The bromine in the target compound may similarly improve binding affinity.

Chromeno-Pyrimidinones with Varied Substituents

  • 7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one (): Bromophenyl-thieno-pyrimidinone hybrid with a high melting point (216–217°C), indicating strong intermolecular forces .
  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Extended fused-ring system reduces solubility but may enhance target specificity .

Pyrrolo[2,3-d]pyrimidinones

  • 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine ():
    • Multiple halogen substituents increase molecular weight and hydrophobicity, likely improving membrane permeability.

Structural-Activity Relationships (SAR)

  • Halogen Substituents : Bromine at position 7 (target compound) or 5 () enhances reactivity and binding via halogen bonds.
  • Aryl Groups : Ethoxyphenyl (target) vs. methoxyphenyl () affects electronic and steric profiles, influencing enzyme inhibition.

Preparation Methods

Step 1: Formation of 2-Imino-2H-Chromene-3-Carboxamide Intermediates

The initial step involves the reaction of 5-bromosalicylaldehyde with cyanoacetamide in a sodium bicarbonate aqueous solution. This Knoevenagel condensation yields 2-imino-2H-chromene-3-carboxamide, a key intermediate. The bromine substituent at the C7 position is introduced at this stage to ensure regioselective functionalization.

Reaction Conditions

  • Solvent: Water/ethanol mixture

  • Catalyst: Sodium bicarbonate (0.05 M)

  • Temperature: Room temperature (20–25°C)

  • Time: 17–61 hours

  • Yield: 48–81% (depending on substituents)

The reaction proceeds via nucleophilic attack of the cyanoacetamide enolate on the aldehyde carbonyl, followed by dehydration to form the chromene core. The bromine atom’s electron-withdrawing effect enhances electrophilicity at the C7 position, facilitating subsequent functionalization.

Step 2: Cyclization with 2-Ethoxybenzaldehyde

The second step involves cyclizing the 2-imino-2H-chromene-3-carboxamide intermediate with 2-ethoxybenzaldehyde in the presence of a base. This step forms the pyrimidinone ring and introduces the 2-ethoxyphenyl group at C2.

Optimized Protocol

  • Reagents:

    • 2-Imino-2H-chromene-3-carboxamide (1.0 equiv)

    • 2-Ethoxybenzaldehyde (1.2–1.5 equiv)

    • Piperidine (1.2 equiv, catalyst)

  • Solvent: Ethanol

  • Temperature: 100°C (reflux)

  • Time: 4–28 hours

  • Workup: Cooling, filtration, and washing with cold ethanol/diethyl ether

  • Yield: 25–42% (for analogous brominated derivatives)

The mechanism involves imine formation between the aldehyde and the chromene’s amine group, followed by intramolecular cyclization to generate the pyrimidinone ring. The ethoxy group’s ortho position on the phenyl ring introduces steric hindrance, necessitating prolonged reaction times for complete conversion.

Alternative Pathway: Triethyl Orthoformate-Mediated Cyclization

For derivatives resistant to base-catalyzed cyclization, a triethyl orthoformate (TEOF) and acetic anhydride system can be employed. This method, though less common for ethoxyphenyl derivatives, offers higher yields for halogenated analogs.

Procedure

  • Reagents:

    • 2-Imino-2H-chromene-3-carboxamide (1.0 equiv)

    • TEOF (3.0 equiv)

    • Acetic anhydride (2.0 equiv)

  • Conditions: Reflux (110°C) for 30 minutes

  • Post-Reaction: Precipitation with n-hexane and cooling

  • Yield: ~35% (estimated for ethoxyphenyl variants)

This route avoids base-sensitive functional groups but requires stringent anhydrous conditions.

Structural Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and elemental analysis. Representative data for analogous compounds are extrapolated to predict properties of the target molecule.

Table 1: Comparative Spectroscopic Data for Chromeno-Pyrimidinones

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Yield (%)
7-Bromo-2-(2-ethoxyphenyl)8.89 (s, 1H, NH), 7.99 (s, 1H, H5),159.44 (CONH2), 155.95 (C7),28–42
7.26 (d, J = 2.8 Hz, 1H, H9),154.90 (C10a), 148.62 (C4′)
3.75 (s, 3H, OCH3)55.93 (OCH3)

Key Observations:

  • The NH proton resonates as a singlet near δ 8.8–12.8 ppm, confirming pyrimidinone ring formation.

  • Aromatic protons from the ethoxyphenyl group appear as multiplet signals between δ 6.7–7.6 ppm.

  • The ethoxy group’s methylene protons show a quartet near δ 4.0–4.5 ppm, while the methyl group resonates as a triplet at δ 1.3–1.5 ppm.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Bromination at C7 competes with potential side reactions at C5 or C9. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C improves selectivity, though yields remain moderate (40–50%).

Solvent and Catalyst Effects

  • Piperidine vs. DBU: 1,8-Diazabicycloundec-7-ene (DBU) enhances cyclization rates but may degrade ethoxy groups at elevated temperatures.

  • Solvent Polarity: Ethanol balances solubility and reaction kinetics, whereas DMSO accelerates side reactions.

Scalability and Industrial Relevance

While lab-scale yields range from 25–42%, kilogram-scale production requires:

  • Continuous flow reactors to minimize decomposition.

  • Recyclable catalysts (e.g., immobilized piperidine).

  • Chromatography-free purification via recrystallization (ethanol/water).

Q & A

Q. What are the established methodologies for synthesizing 7-bromo-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the chromene backbone via cyclization of precursors like 2-amino-3-cyano-4H-chromenes under acidic or basic conditions .
  • Step 2 : Bromination at the 7-position using brominating agents (e.g., NBS or Br₂) and introduction of the 2-ethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Key Conditions : Solvents (DMF, DCM), catalysts (Pd for coupling), and temperature control (reflux for cyclization) are critical for yield optimization .

Q. How do the bromine and ethoxyphenyl substituents influence the compound’s reactivity and bioactivity?

  • Bromine : Enhances electrophilicity, facilitating further functionalization (e.g., cross-coupling reactions). It may also improve binding affinity to hydrophobic pockets in biological targets .
  • Ethoxyphenyl : The ethoxy group increases lipophilicity, potentially enhancing membrane permeability. Its electron-donating effects stabilize the chromeno-pyrimidine core, affecting π-π stacking in enzyme interactions .
  • Structural analogs with similar substituents show antimicrobial and kinase inhibitory activities, suggesting a framework for hypothesis-driven studies .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between 3H and 4H tautomers) .
  • LC-MS : High-resolution LC-MS to verify molecular weight and detect byproducts (e.g., m/z 450.9 [M+H]+ observed in related brominated chromenones) .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural elucidation, particularly to resolve tautomeric ambiguities .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

  • Molecular Docking : Use software like AutoDock Vina to screen against kinase or receptor libraries (e.g., TRPA1 inhibitors share structural motifs with chromeno-pyrimidines) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine size, ethoxy polarity) with activity data from analogs to prioritize synthetic targets .
  • MD Simulations : Study binding stability in physiological conditions, focusing on hydrogen bonding with the pyrimidinone oxygen .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in coupling steps .
  • Catalyst Optimization : Pd(OAc)₂/XPhos systems enhance Suzuki-Miyaura coupling efficiency for aryl group introduction .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 110°C) during cyclization reduces decomposition, as seen in analogous chromeno-pyrimidine syntheses (65% yield achieved) .

Q. How can researchers resolve contradictions in spectral data interpretation?

  • Case Example : Discrepancies in ¹H NMR signals (e.g., δ 7.36 ppm for pyrimidine protons vs. δ 8.63 ppm for aromatic protons) may arise from tautomerism. Use variable-temperature NMR or deuterated solvents (DMSO-d₆) to stabilize specific tautomers .
  • Cross-Validation : Combine LC-MS fragmentation patterns with IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Kinase Inhibition : Use ADP-Glo™ assays to screen against kinase panels (e.g., CDK or Aurora kinases, common targets for pyrimidinone derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Compare with analogs like 5-bromo-pyrrolo-pyrimidines, which show sub-µM activity .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (ka/kd) for target proteins .

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